molecular formula C23H21F3N4O2 B2635674 (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 946372-05-0

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2635674
CAS No.: 946372-05-0
M. Wt: 442.442
InChI Key: VMEIBLYHORBGQJ-UHFFFAOYSA-N
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Description

The compound (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule that features a piperazine ring, a pyrimidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: This involves the cyclization of a suitable diamine precursor.

    Coupling of the Intermediates: The final step involves coupling the pyrimidine and piperazine intermediates with the trifluoromethylphenyl ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives at the phenoxy or trifluoromethyl groups.

Scientific Research Applications

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting central nervous system disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Methoxyphenyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
  • (4-(2-Fluorophenyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Uniqueness

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone: is unique due to the presence of the phenoxypyrimidine moiety, which imparts specific electronic and steric properties that can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-17-7-3-2-4-8-17)29-11-13-30(14-12-29)22(31)18-9-5-6-10-19(18)23(24,25)26/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEIBLYHORBGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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